1-Methyl-1H-indazol-3(2H)-one

描述

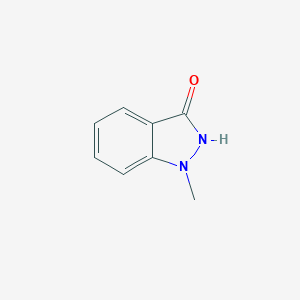

1-Methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

准备方法

合成路线和反应条件: 1-甲基-1,2-二氢吲唑-3-酮可以通过多种方法合成。一种常见的方法是在酸性条件下,将2-氨基苯甲腈与甲胺环化。另一种方法包括将邻硝基苄醇与甲胺反应,然后还原和环化 .

工业生产方法: 1-甲基-1,2-二氢吲唑-3-酮的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。使用催化剂和受控反应环境是提高效率和减少副产物的常见做法 .

化学反应分析

反应类型: 1-甲基-1,2-二氢吲唑-3-酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成1-甲基吲唑-3-酮。

还原: 还原反应可以将其转化为1-甲基-1,2,3,4-四氢吲唑-3-酮。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 常用还原剂包括氢化铝锂和硼氢化钠。

主要产品:

氧化: 1-甲基吲唑-3-酮。

还原: 1-甲基-1,2,3,4-四氢吲唑-3-酮。

取代: 各种取代的吲唑衍生物,取决于所用试剂.

科学研究应用

Chemistry

In the realm of chemistry, 1-Methyl-1H-indazol-3(2H)-one serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

- Oxidation: Conversion to N-oxides using hydrogen peroxide.

- Reduction: Formation of 1-methyl-1H-indazol-3-ol.

- Substitution Reactions: Electrophilic substitutions at the indazole ring.

Biology

The compound has been extensively studied for its potential as an enzyme inhibitor, particularly in kinase inhibition. It interacts with specific molecular targets, modulating cellular pathways related to cell proliferation and apoptosis. Notable findings include:

- Antitumor Activity: Research indicates that derivatives of this compound exhibit promising inhibitory effects against various human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) with IC values indicating significant potency against cancer cells while maintaining selectivity towards normal cells .

Medicine

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects, including:

- Anti-inflammatory Properties: The compound has shown promise in inhibiting inflammatory pathways.

- Antimicrobial Activity: Studies reveal its efficacy against certain bacterial strains.

Case Study 1: Antitumor Activity

A study evaluated a series of indazole derivatives based on this compound for their antitumor activity. Among the compounds tested, one derivative exhibited an IC value of 5.15 µM against the K562 cell line, demonstrating selective toxicity towards cancer cells compared to normal cells .

Table 1: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | K562 | 5.15 | 6.43 |

| Compound B | A549 | 10.00 | 4.00 |

| Compound C | Hep-G2 | 3.32 | 3.75 |

Case Study 2: Kinase Inhibition

The compound's mechanism as a kinase inhibitor was explored through structural modifications that enhanced its binding affinity to tyrosine kinases. This research highlighted how specific functional groups could significantly alter pharmacokinetic properties and improve biological activity .

作用机制

1-甲基-1,2-二氢吲唑-3-酮的作用机制与其与特定分子靶标的相互作用有关。它可以抑制某些酶或受体,从而导致各种生物效应。确切的途径和靶标取决于具体的应用和对化合物所做的修饰 .

类似化合物:

1-甲基吲唑-3-酮: 结构相似,但缺少二氢部分。

1-甲基-1,2,3,4-四氢吲唑-3-酮: 该化合物的完全还原形式。

2-甲基-1,2-二氢吲唑-3-酮: 甲基在吲唑环上的位置不同.

独特性: 1-甲基-1,2-二氢吲唑-3-酮由于其独特的取代模式以及同时存在甲基和二氢基团,而具有独特性。这种独特的结构使其具有独特的化学反应性和潜在的生物活性 .

相似化合物的比较

1-Methyl-indazole-3-one: Similar structure but lacks the dihydro component.

1-Methyl-1,2,3,4-tetrahydro-indazol-3-one: Fully reduced form of the compound.

2-Methyl-1,2-dihydro-indazol-3-one: Methyl group positioned differently on the indazole ring.

Uniqueness: 1-Methyl-1,2-dihydro-indazol-3-one is unique due to its specific substitution pattern and the presence of both methyl and dihydro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

生物活性

1-Methyl-1H-indazol-3(2H)-one, a member of the indazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the molecular formula , has been studied for its potential applications in various therapeutic areas, including antibacterial and anticancer activities.

Chemical Structure and Properties

The structure of this compound features a fused indazole ring with a methyl group at the nitrogen atom. This unique arrangement contributes to its chemical reactivity and biological properties. The compound's ability to serve as a building block for more complex molecules enhances its significance in drug development.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. Studies have demonstrated that the compound can inhibit bacterial growth, with increased effectiveness observed at higher concentrations. For instance, a study reported that increasing the concentration from 1 mg/mL to 2.5 mg/mL resulted in a corresponding increase in the zone of inhibition against various bacterial strains .

| Concentration (mg/mL) | Zone of Inhibition (mm) |

|---|---|

| 1 | 10 |

| 2 | 15 |

| 2.5 | 20 |

Anticancer Potential

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Molecular docking studies have suggested that the compound interacts effectively with key biological targets involved in cancer progression. For example, it was found to bind to DNA gyrase, an enzyme critical for bacterial DNA replication, with a binding energy of -7.0 kcal/mol . This interaction is significant as it may lead to the development of new antibacterial agents targeting resistant strains.

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, thus influencing their activity. The presence of substituents at specific positions on the indazole ring is crucial for enhancing its inhibitory activities against various biological targets .

Structure-Activity Relationship (SAR)

Structure-activity relationship (SAR) studies have revealed that modifications at certain positions on the indazole scaffold can significantly affect biological activity. For example, substituents at the 4-position and 6-position of the indazole ring have been shown to play vital roles in enhancing inhibitory effects against specific targets such as indoleamine 2,3-dioxygenase (IDO) and Aurora kinases .

Case Studies

Several case studies highlight the efficacy of derivatives of this compound:

- IDO Inhibition : A derivative demonstrated potent IDO inhibitory activity with an IC50 value of approximately 720 nM, indicating strong potential for therapeutic applications in cancer treatment .

- Aurora Kinase Inhibition : Another study identified compounds derived from this indazole framework that selectively inhibited Aurora A and B kinases, which are crucial in cancer cell division.

属性

IUPAC Name |

1-methyl-2H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNIFDMRZCMQQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70905619 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100922-97-2, 1006-19-5 | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100922-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-3-ol, 1-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70905619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-indazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。